4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid
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Overview
Description
4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid is a complex organic compound known for its significant biological and chemical properties. This compound is characterized by its intricate structure, which includes a furan ring, a nitrophenyl group, and a benzoic acid moiety. It is often utilized in scientific research due to its ability to inhibit specific protein interactions, making it valuable in studies related to gene regulation and cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid typically involves multiple steps:
Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving an aldehyde and an amine, followed by cyclization.
Coupling Reactions: The final step involves coupling the furan and pyrrole rings with the benzoic acid moiety, typically using palladium-catalyzed cross-coupling reactions under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule to study complex organic reactions and mechanisms. Its structure allows for various modifications, making it a versatile tool in synthetic organic chemistry .
Biology
In biological research, 4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid is used to inhibit the eIF4E:eIF4G interaction, which is crucial in the initiation of protein synthesis. This inhibition is valuable in studying the regulation of gene expression at the translational level .
Medicine
By inhibiting protein synthesis, it can reduce the proliferation of cancer cells, making it a candidate for anticancer drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to its complex structure and functional groups .
Mechanism of Action
The primary mechanism of action of 4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid involves the inhibition of the eIF4E:eIF4G interaction. This interaction is essential for the initiation of cap-dependent translation in eukaryotic cells. By binding to eIF4E, the compound prevents the formation of the eIF4F complex, thereby inhibiting the translation of specific mRNAs involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid: Known for its role in inhibiting eIF4E:eIF4G interaction.
4-[(3E)-3-[[5-(4-methylphenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid: Similar structure but with a methyl group instead of a nitro group, affecting its reactivity and biological activity.
4-[(3E)-3-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid: Contains a chlorine substituent, which can influence its chemical properties and interactions.
Uniqueness
The unique aspect of this compound lies in its nitrophenyl group, which significantly enhances its ability to inhibit protein-protein interactions compared to its analogs. This makes it particularly effective in studies related to gene regulation and cancer research .
Properties
Molecular Formula |
C28H18N2O6 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C28H18N2O6/c31-27-21(16-24-14-15-26(36-24)19-6-12-23(13-7-19)30(34)35)17-25(18-4-2-1-3-5-18)29(27)22-10-8-20(9-11-22)28(32)33/h1-17H,(H,32,33)/b21-16+ |
InChI Key |
BBQRBOIMSKMFFO-LTGZKZEYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2C5=CC=C(C=C5)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
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